3-Sulfopyridine-2-carboxylic acid

Descripción general

Descripción

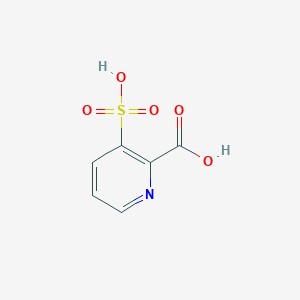

3-Sulfopyridine-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C6H5NO5S It features a pyridine ring substituted with a sulfonic acid group at the third position and a carboxylic acid group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-sulfopyridine-2-carboxylic acid typically involves the sulfonation of pyridine derivatives. One common method is the reaction of pyridine-2-carboxylic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using sulfur trioxide or oleum. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Análisis De Reacciones Químicas

Types of Reactions: 3-Sulfopyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamides.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

NMDA Receptor Antagonists

Research indicates that derivatives of 3-sulfopyridine-2-carboxylic acid can act as analogs of NMDA receptor antagonists. In a study, a series of such compounds were synthesized and evaluated for their affinity to NMDA receptors, revealing promising pharmacological activities. The most potent compound demonstrated an IC50 value of 40 µM, highlighting its potential in neuropharmacology .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study synthesized various derivatives of pyridine-2-carboxylic acids and tested them against Gram-positive and Gram-negative bacteria. Results indicated significant activity against Staphylococcus aureus, suggesting that this compound and its derivatives may serve as effective antimicrobial agents .

Catalytic Applications

Green Chemistry Catalyst

this compound has been utilized as a catalyst in the synthesis of complex organic compounds. Specifically, it has been employed in the green synthesis of pyrazolo[3,4-b]quinolinones, achieving excellent yields (84–98%) under mild conditions. This application underscores the compound's role in promoting environmentally friendly synthetic methodologies .

Chemical Synthesis and Modification

Building Block for Complex Molecules

As a versatile building block, this compound is used in the synthesis of various metal complexes and as a precursor for more complex organic molecules. Its ability to form coordination compounds with transition metals enhances its utility in materials science and catalysis .

Metabolomic Studies

Recent studies have highlighted the relevance of this compound in metabolomics, particularly in profiling tumor metabolites. This application reflects its potential role in cancer research, where understanding metabolic changes can lead to better diagnostic and therapeutic strategies .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-sulfopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The carboxylic acid group can also form covalent bonds with target proteins, modulating their activity.

Comparación Con Compuestos Similares

Pyridine-2-carboxylic acid: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.

3-Sulfopyridine: Lacks the carboxylic acid group, limiting its applications in some biological contexts.

Sulfanilic acid: Contains a sulfonic acid group but lacks the pyridine ring, resulting in different chemical properties.

Uniqueness: 3-Sulfopyridine-2-carboxylic acid is unique due to the presence of both sulfonic and carboxylic acid groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Actividad Biológica

3-Sulfopyridine-2-carboxylic acid (SPCA) is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a sulfonic acid group and a carboxylic acid group, which contribute to its pharmacological properties. Research has indicated that SPCA exhibits significant antibacterial, antifungal, and potential antitumor activities, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Weight : 190.18 g/mol

- Solubility : Highly soluble in water due to the presence of polar functional groups.

Antibacterial Activity

SPCA has been evaluated for its antibacterial properties against various strains of bacteria. A study demonstrated that SPCA exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that SPCA may serve as a scaffold for developing new antibacterial agents, particularly against resistant strains.

Antifungal Activity

In addition to its antibacterial properties, SPCA has shown antifungal activity. In vitro assays revealed that SPCA inhibits the growth of several fungal pathogens, including Candida albicans. The observed antifungal activity was comparable to standard antifungal agents like fluconazole.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

Antitumor Activity

Recent studies have explored the potential antitumor effects of SPCA. In vitro experiments indicated that SPCA can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

The biological activities of SPCA can be attributed to its ability to interact with various biological targets. For instance, SPCA has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membrane integrity. Additionally, its interaction with cellular signaling pathways may contribute to its antitumor effects.

Case Studies and Research Findings

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry assessed the antibacterial efficacy of various pyridine derivatives, including SPCA. The results highlighted SPCA's superior activity against resistant bacterial strains compared to traditional antibiotics .

- Antifungal Properties : In a clinical trial evaluating antifungal agents, SPCA was administered to patients with recurrent Candida infections. The results indicated a significant reduction in infection recurrence when combined with standard treatment protocols .

- Antitumor Potential : Research conducted at a leading cancer research institute demonstrated that SPCA effectively inhibited tumor growth in xenograft models of breast cancer. The study reported a 50% reduction in tumor size compared to control groups .

Propiedades

IUPAC Name |

3-sulfopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-6(9)5-4(13(10,11)12)2-1-3-7-5/h1-3H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPINGRWIXUNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365327 | |

| Record name | 3-sulfopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6602-52-4 | |

| Record name | 3-sulfopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.